molecular formula C8H5N3S B3368779 2H-Thiazolo[5,4-g]indazole CAS No. 218596-83-9

2H-Thiazolo[5,4-g]indazole

Cat. No.: B3368779
CAS No.: 218596-83-9
M. Wt: 175.21 g/mol
InChI Key: ZXTIPWZFHJEJGN-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-g]indazole: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a thiazole ring and an indazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[5,4-g]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole ring. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Davis-Beirut reaction, which includes the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety and treatment with aqueous potassium hydroxide in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthetic procedures established for similar compounds suggest that large-scale production would likely involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2H-Thiazolo[5,4-g]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfone.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

2H-Thiazolo[5,4-g]indazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-g]indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

2H-Thiazolo[5,4-g]indazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts a combination of properties from both the thiazole and indazole rings, making it a versatile compound in various fields of research and application.

Properties

IUPAC Name

1H-pyrazolo[3,4-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTIPWZFHJEJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663259
Record name 1H-[1,3]Thiazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218596-83-9
Record name 1H-[1,3]Thiazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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